3-(2,6-diphenylpyridin-4-yl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-15-20(16-25(27-24)19-11-5-2-6-12-19)22-17-26-23-14-8-7-13-21(22)23/h1-17,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKQYFPMKFVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Chemical Compound
Retrosynthetic Analysis and Key Disconnection Strategies
Two main retrosynthetic strategies can be envisioned:
Strategy A: Formation of the Indole-Pyridine Bond as the Final Step. This approach involves the synthesis of a suitable indole (B1671886) precursor and a functionalized 2,6-diphenylpyridine (B1197909) precursor, followed by a cross-coupling reaction to unite the two fragments. This is often the most convergent and flexible approach. Key disconnections are:
C3-C4' (Indole-Pyridine) bond: This disconnection leads to a 3-functionalized indole (e.g., 3-boro-1H-indole or 3-halo-1H-indole) and a 4-functionalized 2,6-diphenylpyridine (e.g., 4-halo-2,6-diphenylpyridine or 4-boro-2,6-diphenylpyridine).
Indole C-N and C-C bonds: Further deconstruction of the indole ring can follow established synthetic routes like the Fischer, Bischler, or Larock indole synthesis. arabjchem.org
Pyridine (B92270) C-N and C-C bonds: The 2,6-diphenylpyridine moiety can be disconnected via established pyridine syntheses, such as the Hantzsch synthesis or methods involving condensation reactions.
Strategy B: Construction of one heterocycle onto the other. This strategy involves building the indole ring onto a pre-formed 2,6-diphenylpyridine core, or vice-versa. For instance, a 4-(2-aminophenyl)acetyl-2,6-diphenylpyridine could be cyclized to form the indole ring. This approach is generally less common due to potential issues with regioselectivity and functional group compatibility.
Multi-step Synthetic Routes for the Construction of the Indole-Pyridine Skeleton
The construction of the 3-(2,6-diphenylpyridin-4-yl)-1H-indole scaffold necessitates the synthesis of appropriately functionalized indole and pyridine precursors.
Synthesis of the Indole Moiety Precursors
A variety of well-established methods can be employed for the synthesis of the indole nucleus. researchgate.net The choice of method will be dictated by the desired functional group at the C3 position, which is required for the subsequent coupling reaction.
For coupling via a 3-halo-1H-indole:
Direct Halogenation: Indole can be directly halogenated at the C3 position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). orgsyn.org Protection of the indole nitrogen, for instance as an N-tosyl or N-Boc derivative, is often employed to improve solubility and control reactivity.
Fischer Indole Synthesis: Starting from a phenylhydrazine (B124118) and a suitable ketone or aldehyde bearing a halogen, this method can provide access to 3-haloindoles.
For coupling via a 3-boro-1H-indole:
Borylation of a 3-halo-1H-indole: A pre-formed 3-haloindole can be converted to the corresponding boronic acid or boronic ester via a Miyaura borylation reaction, which typically uses a palladium catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron.
Direct C-H Borylation: More recently, methods for the direct C-H borylation of indoles at the C3 position have been developed, offering a more atom-economical approach.
The following table summarizes some common precursors for the indole moiety:
| Precursor Type | Example Compound | Synthetic Method |
| Halogenated Indole | 3-Bromo-1H-indole | Direct bromination of indole with NBS |
| Boronic Acid Indole | 1H-Indol-3-ylboronic acid | Miyaura borylation of 3-bromoindole |
Synthesis of the Pyridine Moiety Precursors
The synthesis of the 2,6-diphenylpyridine core, functionalized at the C4 position, can be achieved through several routes.
Hantzsch Pyridine Synthesis (or similar condensation reactions): This classical method involves the condensation of an aldehyde (in this case, benzaldehyde), a β-ketoester, and a nitrogen source like ammonia. To introduce functionality at the C4 position, a different starting material would be needed in place of the typical aldehyde. A more direct approach is the Kröhnke pyridine synthesis.
From 4-halopyridines: Commercially available 2,6-dichloro-4-nitropyridine (B133513) can serve as a versatile starting material. The chloro substituents can be replaced with phenyl groups via Suzuki or Stille coupling reactions, and the nitro group can be reduced and diazotized to introduce a halide for subsequent coupling.
From 4-pyridones: 2,6-Diphenyl-4-pyridone can be synthesized and subsequently converted to a 4-halopyridine using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
The following table outlines potential precursors for the pyridine moiety:
| Precursor Type | Example Compound | Synthetic Method |
| Halogenated Pyridine | 4-Chloro-2,6-diphenylpyridine | From 2,6-diphenyl-4-pyridone using POCl₃ |
| Boronic Acid Pyridine | (2,6-Diphenylpyridin-4-yl)boronic acid | Borylation of 4-chloro-2,6-diphenylpyridine |
Cross-Coupling Reactions and Catalytic Approaches for Core Formation
The key step in the synthesis of this compound, following Strategy A, is the formation of the C-C bond between the indole and pyridine rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation. arabjchem.org
Palladium-Catalyzed Coupling Methodologies
Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the wide array of available ligands that can be used to tune their reactivity. tandfonline.commdpi.com
Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds. mdpi.com It involves the reaction of an organoboron compound (e.g., 1H-indol-3-ylboronic acid) with an organohalide (e.g., 4-chloro-2,6-diphenylpyridine) in the presence of a palladium catalyst and a base. A variety of palladium sources, such as Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), can be employed. mdpi.comnih.gov The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, DMF) is crucial for optimizing the reaction conditions.
Stille Coupling: This reaction couples an organotin compound with an organohalide. For instance, 3-(tributylstannyl)-1H-indole could be coupled with 4-chloro-2,6-diphenylpyridine. While effective, the toxicity of organotin reagents has led to a preference for other methods like Suzuki coupling.
Heck Coupling: While typically used for the coupling of aryl halides with alkenes, variations of the Heck reaction can be adapted for the direct arylation of heterocycles. Direct C-H arylation of indole at the C3 position with a 4-halo-2,6-diphenylpyridine offers a more step-economical approach, avoiding the pre-functionalization of the indole ring. researchgate.net
The following table summarizes common palladium-catalyzed coupling reactions:
| Reaction Name | Indole Reactant | Pyridine Reactant | Catalyst System (Example) |
| Suzuki-Miyaura | 1H-Indol-3-ylboronic acid | 4-Chloro-2,6-diphenylpyridine | Pd(PPh₃)₄, Na₂CO₃ |
| Stille | 3-(Tributylstannyl)-1H-indole | 4-Chloro-2,6-diphenylpyridine | Pd(PPh₃)₄ |
| Direct C-H Arylation | 1H-Indole | 4-Chloro-2,6-diphenylpyridine | Pd(OAc)₂, P(o-tol)₃, base |
Other Transition Metal-Catalyzed Strategies
While palladium catalysis is dominant, other transition metals can also be employed for the synthesis of indole-pyridine skeletons. mdpi.com
Nickel-Catalyzed Coupling: Nickel catalysts are often a more economical alternative to palladium and can exhibit unique reactivity. They can be used in Suzuki-type couplings and are particularly effective for coupling with aryl chlorides.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-C bond formation. Modern advancements have led to milder and more efficient copper-catalyzed cross-coupling protocols. Copper can also be used as a co-catalyst in some palladium-catalyzed reactions. tandfonline.com
Gold and Silver Catalysis: Gold and silver catalysts are known to activate alkynes and can be used in cyclization reactions to form indole or other heterocyclic systems. nih.gov While less common for direct C-C coupling of two pre-formed heterocycles, they represent an area of active research. tandfonline.com
The development of new catalytic systems continues to expand the toolbox for synthetic chemists, enabling the efficient and selective construction of complex molecules like this compound.
Functionalization and Derivatization Strategies for Structural Modification
Regioselective Functionalization at the Indole Nitrogen
The nitrogen atom of the indole ring is a primary site for structural modification due to its nucleophilicity. Alkylation, arylation, and acylation at this position can significantly alter the steric and electronic properties of the molecule.
N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy. Standard conditions for this transformation typically involve the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. For instance, bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for generating the highly nucleophilic indolide anion. This anion then readily reacts with various alkylating agents. beilstein-journals.org The choice of the alkylating reagent, from simple alkyl halides to more complex electrophiles, allows for the introduction of a wide array of functional groups. beilstein-journals.org Studies on the related 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold have demonstrated the feasibility of this approach in creating derivatives with modified biological activities. nih.gov
An iridium-catalyzed method using alcohols as alkylating agents in water represents a more environmentally benign approach. This reaction proceeds via a tandem dehydrogenation mechanism, offering a green alternative for both N-alkylation and C3-alkylation of the indole core. organic-chemistry.org
Table 1: Conditions for Regioselective N-Alkylation of Indole Scaffolds
| Reaction Type | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Classical N-Alkylation | Indole, NaH, Alkyl Bromide, THF/DMF | High N-1 regioselectivity; versatile for various alkyl halides. | beilstein-journals.org |
| Iridium-Catalyzed N-Alkylation | Indoline, Alcohol, [Ir-catalyst], Water, Air | Eco-friendly, uses alcohols as alkylating agents, proceeds in water. | organic-chemistry.org |
| N-Acylation | Indazole, Acylating agent | Can provide N-1 substituted regioisomer through thermodynamic equilibration. | beilstein-journals.org |
Substituent Effects on Reaction Outcomes
The nature and position of substituents on both the indole and pyridine rings play a critical role in dictating the outcome and efficiency of synthetic reactions.
In the synthesis of the core 3-(2,6-diarylpyridin-4-yl)-1H-indole structure via one-pot condensation, the electronic nature of the substituents on the starting acetophenone (B1666503) and aldehyde reagents significantly impacts the reaction yield. A study utilizing trityl chloride as a catalyst demonstrated this effect. researchgate.net When electron-donating groups (like -OCH₃) are present on the aromatic aldehyde, yields tend to be higher compared to those with electron-withdrawing groups (like -Cl or -NO₂). This suggests that the electron density of the reactants influences the rate and efficiency of the cyclization process.
Table 2: Effect of Substituents on the Yield of 3-(2,6-diarylpyridin-4-yl)-1H-indoles
| Acetophenone Substituent (R¹) | Aldehyde Substituent (R²) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H | H | This compound | 85 | researchgate.net |
| H | 4-OCH₃ | 3-(2-phenyl-6-(4-methoxyphenyl)pyridin-4-yl)-1H-indole | 92 | researchgate.net |
| H | 4-Cl | 3-(2-phenyl-6-(4-chlorophenyl)pyridin-4-yl)-1H-indole | 82 | researchgate.net |
| 4-OCH₃ | H | 3-(2-(4-methoxyphenyl)-6-phenylpyridin-4-yl)-1H-indole | 88 | researchgate.net |
| 4-Cl | H | 3-(2-(4-chlorophenyl)-6-phenylpyridin-4-yl)-1H-indole | 84 | researchgate.net |
Data derived from a trityl chloride-promoted one-pot synthesis. researchgate.net
Furthermore, in cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to construct the biaryl linkages in the molecule, substituent effects are paramount. Electron-rich boronic acids generally lead to better yields in the coupling with halogenated pyrimidines, a related heterocyclic system. mdpi.com Conversely, electron-withdrawing groups on the coupling partners can sometimes result in lower yields or the formation of side products. mdpi.com This principle is crucial when planning multi-step syntheses or derivatizations of the core structure.
Optimization of Reaction Conditions and Yields
Maximizing the efficiency of synthetic routes to this compound and its derivatives is critical. This involves the careful optimization of catalysts, solvents, bases, and reaction times.
For cross-coupling reactions like the Suzuki or Negishi reactions, which are instrumental in forming the C-C bonds between the aromatic rings, optimization is key. For Suzuki couplings, a combination of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a suitable base (e.g., K₃PO₄ or CsF), and an appropriate solvent system (e.g., 1,4-dioxane (B91453) or methanol/water) must be empirically determined to achieve high yields. mdpi.comresearchgate.netias.ac.in For instance, in the synthesis of related biaryl pyrimidines, changing the solvent from toluene to 1,4-dioxane and the base to K₃PO₄ significantly improved product yields. mdpi.com
One-pot, multicomponent reactions offer a highly efficient and atom-economical approach. The synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles has been achieved in a one-pot pseudo-four-component condensation reaction. researchgate.net Optimization of this procedure involved identifying trityl chloride as an effective neutral catalyst under solvent-free conditions, leading to good yields and short reaction times. researchgate.net Similarly, optimizing the synthesis of related bioactive compounds like 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine inhibitors involved modifying procedures to simplify isolation and reduce byproduct formation, which nearly doubled the product yield compared to the original patented method. mdpi.com
Green Chemistry Principles in Synthetic Design
Incorporating green chemistry principles into the synthesis of this compound is an area of growing importance, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and catalytic methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various indolyl-heterocycles. For example, the synthesis of 9-(substituted indolyl)-acridinedione derivatives and indolyl-1,5-benzothiazepines was significantly expedited using microwave-assisted methods, with reactions completing in minutes rather than hours. nih.govopenpharmaceuticalsciencesjournal.com Such protocols reduce energy consumption and often allow for solvent-free conditions, further enhancing their green credentials. openpharmaceuticalsciencesjournal.comresearchgate.net
Catalytic and Solvent-Free Approaches: The use of efficient and recyclable catalysts under solvent-free conditions aligns well with green chemistry goals. The one-pot synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles using trityl chloride as a neutral catalyst under solvent-free conditions is a prime example. researchgate.net This method avoids the use of harsh or toxic reagents and minimizes waste. Similarly, the development of syntheses in aqueous media, such as the iridium-catalyzed alkylation of indolines in water, represents a significant step towards more sustainable chemical processes. organic-chemistry.org Multicomponent reactions that assemble complex molecules like indolyl-benzo[f]indoles in one pot using a catalyst like sulfamic acid also exemplify a greener approach by improving atom economy and reducing the number of synthetic steps and purification processes. liverpool.ac.uk
Table 3: Application of Green Chemistry Principles in Indolyl-Pyridine Synthesis
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Alternative Energy Source | Microwave-assisted synthesis of indolyl-heterocycles | Reduced reaction times (minutes vs. hours), often higher yields, less energy consumption. | nih.govnih.govopenpharmaceuticalsciencesjournal.com |
| Use of Catalysis | Trityl chloride-catalyzed one-pot synthesis | Neutral catalyst, high efficiency, avoids harsh acids/bases. | researchgate.net |
| Solvent-Free Conditions | Solvent-free condensation for indolyl-benzothiazepines | Eliminates solvent waste, simplifies workup, often faster. | openpharmaceuticalsciencesjournal.com |
| Use of Safer Solvents | Iridium-catalyzed alkylation of indolines in water | Replaces volatile organic solvents with water, environmentally benign. | organic-chemistry.org |
| Atom Economy | One-pot multicomponent synthesis of pyridines | High atom economy, reduces synthetic steps and waste. | liverpool.ac.uknih.gov |
Molecular Structure, Conformation, and Solid State Characteristics
Crystallographic Analysis Techniques for Determining Solid-State Structure
The definitive method for elucidating the three-dimensional structure of a crystalline solid is through X-ray crystallography.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a molecule and its packing in the crystal lattice. mdpi.com This technique involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a unique pattern of spots. By measuring the intensity and position of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density can be reconstructed. researchgate.net From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsion angles. urfu.ru The structural data obtained is typically refined to yield a final, accurate model of the molecule's solid-state structure. nih.gov
Analysis of compounds with similar structures, such as substituted 4-(1H-indol-3-yl)pyridines, shows that they often crystallize in monoclinic or orthorhombic systems. nih.govresearchgate.net For instance, 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile crystallizes in the monoclinic space group P21/c, while 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile adopts an orthorhombic system with space group Pbca. nih.govresearchgate.net The specific parameters are highly dependent on the substituents and the resulting packing forces.
Table 1: Crystallographic Data for Structurally Related Indole-Pyridine Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile | Monoclinic | P21/c | 7.6533(4) | 11.4822(7) | 23.2906(14) | 90 | 94.351(1) | 90 | nih.gov |
| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Orthorhombic | Pbca | 15.7102(5) | 10.7491(3) | 24.3648(7) | 90 | 90 | 90 | researchgate.net |
Note: Specific unit cell dimensions for 4-(3-methoxyphenyl)-2,6-diphenylpyridine were not provided in the search result abstracts.
Analysis of Molecular Conformation and Torsion Angles
In related structures, the central pyridine (B92270) ring is typically twisted relative to the planes of the substituent rings due to steric hindrance. For example, in 4-(1H-indol-3-yl)-2,6-bis(pyrazin-2-yl)pyridine, the dihedral angle between the indole (B1671886) ring system and the central pyridine ring is 29.04 (6)°. researchgate.net Similarly, in various 4-(1H-indol-3-yl)pyridine derivatives, the dihedral angles between the pyridine ring and the indole, phenyl, and other substituted rings can range from approximately 18° to over 50°. nih.govresearchgate.net This non-planar conformation is a critical feature of the molecule's three-dimensional shape.
Table 2: Dihedral Angles in Structurally Related Indole-Pyridine Compounds
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Ref. |
|---|---|---|---|---|
| 4-(1H-Indol-3-yl)-2,6-bis(pyrazin-2-yl)pyridine | Indole | Pyridine | 29.04(6) | researchgate.net |
| 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile | Pyridine | Indole | 21.20(10) | nih.gov |
| 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile | Pyridine | Phenyl | 18.52(12) | nih.gov |
| 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile | Pyridine | Chlorobenzene | 48.97(11) | nih.gov |
| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Pyridine | Indole | 33.60(6) | researchgate.net |
| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Pyridine | Phenyl | 25.28(7) | researchgate.net |
Investigation of Intermolecular Interactions in the Crystal Lattice
The packing of molecules in the crystal is stabilized by a network of non-covalent intermolecular interactions.
A prominent feature in the crystal structures of related indole-pyridine compounds is hydrogen bonding. The indole ring contains a nitrogen atom with a hydrogen (N-H), which acts as a hydrogen bond donor. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. In many analogous structures, molecules form inversion dimers through pairs of N-H···N hydrogen bonds. nih.govresearchgate.net This interaction often creates a characteristic R²₂(16) ring motif in the crystal packing. nih.govresearchgate.net In other cases, these N-H···N hydrogen bonds can link molecules into chains. researchgate.net
The multiple aromatic rings in 3-(2,6-diphenylpyridin-4-yl)-1H-indole create the potential for π-π stacking interactions, which are attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. mdpi.comrsc.org These interactions play a significant role in the stabilization of the crystal structure. In the crystal packing of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, π-π stacking is observed between adjacent pyridine rings of symmetry-related molecules, with a centroid-to-centroid distance of 3.6906 (7) Å. researchgate.net Similarly, π-π contacts have been noted between pyridine and indole rings in other derivatives. nih.gov However, the presence and geometry of these interactions are sensitive to the specific molecular structure and steric hindrance from substituents, as some related compounds show no significant π-π stacking. nih.gov
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can exhibit varying physical properties, including solubility, melting point, and stability. The formation of a particular polymorph is influenced by subtle variations in crystallization conditions such as solvent, temperature, and pressure.
For complex heterocyclic molecules like this compound, the potential for polymorphism arises from the conformational flexibility of the molecule and the variety of possible intermolecular interactions. The dihedral angles between the central pyridine ring and the appended phenyl and indole rings can vary, leading to different packing arrangements. For example, in a related compound, 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile, the dihedral angles between the central pyridine ring and the phenyl, chlorobenzene, and indole rings are 18.52 (12)°, 48.97 (11)°, and 21.20 (10)°, respectively. nih.gov In another similar molecule, 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, these angles are 33.60 (6)°, 25.28 (7)°, and 49.31 (7)°. researchgate.net These variations illustrate the conformational adaptability that can give rise to different crystal forms.
Computational Approaches to Solid-State Structure Prediction
Computational methods have become an indispensable tool for predicting and understanding the solid-state structures of organic molecules. These approaches can provide insights into the likely crystal packing arrangements and the relative stabilities of different polymorphs, guiding experimental crystallization efforts.
For molecules involving indole and pyridine moieties, computational studies often focus on accurately characterizing the non-covalent interactions that govern crystal packing. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are used to compute the interaction energies of model systems, such as the indole-benzene complex. acs.org These high-level calculations provide benchmark data for developing more computationally efficient methods. acs.org
Symmetry-adapted perturbation theory (SAPT) is another powerful computational technique that can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.net This allows for a detailed understanding of the nature of the intermolecular forces at play. For instance, SAPT can elucidate the balance between electrostatic contributions from polar groups (like the N-H in indole and the nitrogen in pyridine) and dispersion forces arising from the extensive π-systems of the aromatic rings. acs.orgresearchgate.net
In the context of this compound, computational solid-state structure prediction would involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. This process often employs force fields specifically parameterized for organic molecules, followed by refinement using more accurate quantum mechanical methods. By analyzing the predicted low-energy structures, researchers can identify the most probable packing motifs and hydrogen-bonding networks, thereby providing valuable guidance for the synthesis and characterization of new crystalline forms.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(2,6-diphenylpyridin-4-yl)-1H-indole in solution. A full suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon atom and to establish the connectivity between the distinct indole (B1671886) and diphenylpyridine moieties.
One-dimensional NMR provides the fundamental chemical shift and coupling information necessary for initial structural verification.
¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. The characteristic N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region (typically δ 11.0-12.0 ppm in DMSO-d₆), a chemical shift that is sensitive to solvent and concentration due to hydrogen bonding. clockss.org The protons of the indole ring (H2, H4-H7) and the diphenylpyridine core are found in the aromatic region (δ 7.0-9.0 ppm). The two protons on the pyridine (B92270) ring (H3', H5') are expected to appear as a distinct singlet, while the protons of the two phenyl substituents will present as complex multiplets. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum is characterized by signals corresponding to the indole ring, the central pyridine ring, and the two peripheral phenyl rings. The carbon atom at the junction of the two ring systems (C3 of the indole and C4' of the pyridine) are of particular diagnostic importance. Definitive assignments are typically achieved with the aid of 2D NMR techniques. clockss.orgnih.gov
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms—one in the electron-rich indole ring and the other in the electron-deficient pyridine ring. The significant difference in their chemical shifts would confirm their distinct chemical nature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of 3-substituted indoles and 2,6-diphenylpyridine (B1197909) derivatives. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole Moiety | ||
| N1-H | 11.5 (br s) | - |
| C2 | - | ~123.0 |
| H2 | ~8.0 (d) | - |
| C3 | - | ~115.0 |
| C3a | - | ~127.0 |
| C4 | - | ~120.0 |
| H4 | ~7.8 (d) | - |
| C5 | - | ~122.0 |
| H5 | ~7.2 (t) | - |
| C6 | - | ~121.0 |
| H6 | ~7.3 (t) | - |
| C7 | - | ~112.0 |
| H7 | ~7.5 (d) | - |
| C7a | - | ~136.0 |
| Diphenylpyridine Moiety | ||
| C2', C6' | - | ~157.0 |
| C3', C5' | - | ~118.0 |
| H3', H5' | ~8.2 (s) | - |
| C4' | - | ~150.0 |
| C1'' (Phenyl) | - | ~139.0 |
| C2''/C6'' (Phenyl) | ~8.3 (m) | ~129.0 |
| C3''/C5'' (Phenyl) | ~7.5 (m) | ~129.5 |
| C4'' (Phenyl) | ~7.6 (m) | ~130.0 |
Two-dimensional NMR experiments are indispensable for confirming the complex structure and assigning all signals unambiguously.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks within the individual rings. It would clearly show the correlations between adjacent protons in the indole ring (H4-H5-H6-H7) and within each of the two phenyl rings. kpfu.ru
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is crucial for assigning the carbon signals based on the already-established proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. It provides the definitive link between the indole and diphenylpyridine fragments. Key expected correlations would include the one between the indole H2 proton and the pyridine C4' carbon, and correlations between the pyridine H3'/H5' protons and the indole C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. This would reveal the spatial relationship between the protons of the phenyl rings and those of the pyridine and indole cores.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the compound in its crystalline powder form. Unlike solution-state NMR, which shows an averaged structure, ssNMR can distinguish between different crystalline forms (polymorphs) or identify non-equivalent molecules within a single crystal unit cell. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra, where peak splitting can indicate the presence of multiple molecular conformations or packing arrangements in the solid state.
Infrared (IR) and Raman Spectroscopic Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its aromatic heterocyclic components.
N-H Stretching: A sharp, moderately intense band is expected in the IR spectrum between 3500 and 3300 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. The exact position of this band is highly sensitive to hydrogen bonding. nih.govscilit.com
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹ are assigned to the C-H stretching vibrations of the indole, pyridine, and phenyl rings.
Ring Stretching (C=C and C=N): The region between 1620 and 1400 cm⁻¹ contains a series of sharp, intense bands. These arise from the C=C and C=N stretching vibrations within the aromatic framework and are highly characteristic of the molecule's fingerprint. researchgate.netaps.org
C-H Bending: C-H in-plane and out-of-plane bending vibrations appear below 1400 cm⁻¹. The out-of-plane bending modes, particularly in the 900-650 cm⁻¹ region, are diagnostic of the substitution patterns on the aromatic rings.
Table 2: Characteristic IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| ν(N-H) | ~3400 | Indole N-H stretch |
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretch |
| ν(C=C/C=N) | 1610 - 1450 | Aromatic ring skeletal vibrations |
| δ(N-H) | ~1420 | Indole N-H in-plane bend |
| δ(C-H) | 1300 - 1000 | Aromatic C-H in-plane bend |
| γ(C-H) | 900 - 675 | Aromatic C-H out-of-plane bend |
The indole N-H group is a classic hydrogen bond donor. Vibrational spectroscopy is an excellent tool for studying the hydrogen bonding interactions involving this group. mdpi.com In the solid state or in concentrated non-polar solutions, intermolecular hydrogen bonds of the type N-H···N (where the acceptor is the nitrogen atom of the pyridine ring of a neighboring molecule) can form.
The formation of such hydrogen bonds leads to a distinct and observable effect in the IR spectrum: the sharp N-H stretching band (~3400 cm⁻¹) will broaden and shift to a lower frequency (red-shift). The magnitude of this shift is correlated with the strength of the hydrogen bond. nih.gov Temperature-dependent or concentration-dependent IR studies can be used to probe the dynamics and thermodynamics of this association.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. For a molecule like this compound, high-resolution mass spectrometry and fragmentation analysis are particularly informative.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov For the compound this compound, with the chemical formula C₂₅H₁₈N₂, HRMS is used to confirm this composition by measuring its exact mass-to-charge ratio (m/z).
The theoretical monoisotopic mass of this compound can be calculated and then compared to the experimental value obtained from an HRMS instrument. This comparison, typically matching to within a few parts per million (ppm), serves as strong evidence for the compound's identity and purity. For instance, in the characterization of other complex indole derivatives, HRMS has been successfully used to confirm calculated masses, lending confidence to their proposed structures. nih.gov
Table 1: Theoretical Mass Data for this compound
| Formula | Theoretical Monoisotopic Mass (Da) | Common Adducts [M+H]⁺ |
|---|
This table is generated based on the chemical formula and does not represent experimental results.
Fragmentation Pathways and Structural Information
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting pieces, providing insights into its structural connectivity. researchgate.net When the protonated molecule [C₂₅H₁₈N₂ + H]⁺ is subjected to collision-induced dissociation, it breaks apart at its weakest bonds.
For this compound, the key fragmentation would likely occur at the C-C single bond connecting the indole and pyridine rings. This would lead to two primary fragment ions: one corresponding to the indole moiety and the other to the 2,6-diphenylpyridine moiety. Further fragmentation of the diphenylpyridine ion could involve the loss of phenyl groups. Analyzing these fragmentation patterns allows researchers to piece together the molecule's structure, confirming the arrangement of its constituent rings.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopic Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum provides information about the chromophores present in the structure.
Electronic Transitions and Chromophore Analysis
The structure of this compound contains multiple chromophores: the indole ring system, the pyridine ring, and the two phenyl substituents. The extensive π-conjugated system formed by the interconnection of these aromatic rings is the primary chromophore responsible for its UV-Vis absorption profile.
The absorption spectrum of the parent indole chromophore is characterized by two main π→π* transitions, leading to the excited states known as ¹Lₐ and ¹Lₑ. nih.gov In this compound, the conjugation between the indole and the diphenylpyridine systems is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the individual components. This shift to longer wavelengths occurs because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The resulting spectrum would likely feature broad absorption bands in the near-UV region.
Photoluminescence and Fluorescence Spectroscopic Methodologies
Molecules with extended conjugated π-systems and rigid structures, such as this compound, often exhibit fluorescence. Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light, providing information about its excited state properties.
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy). The difference between the absorption maximum and the emission maximum is known as the Stokes shift. nih.gov The fluorescence of indole derivatives is known to be highly sensitive to the local environment, making them useful as molecular probes. nih.gov The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process.
For this compound, the combination of the electron-rich indole donor and the diphenylpyridine acceptor within a conjugated framework suggests the possibility of intramolecular charge transfer (ICT) upon excitation. This ICT character often results in a large Stokes shift and strong sensitivity to solvent polarity, where more polar solvents typically induce a larger red shift in the emission spectrum. researchgate.netechemcom.com Some indole derivatives have also been studied for their phosphorescence properties, which involve emission from a triplet excited state. mdpi.com
Table 3: Summary of Expected Photophysical Properties
| Property | Expected Observation |
|---|---|
| Excitation Wavelength | Corresponds to the UV-Vis absorption maxima. |
| Emission Wavelength | Red-shifted relative to the excitation wavelength. |
| Stokes Shift | Expected to be significant, particularly in polar solvents. nih.gov |
| Quantum Yield | Varies depending on solvent and molecular rigidity. |
This table is based on the general photophysical behavior of similar conjugated indole-pyridine systems.
Excitation and Emission Spectral Analysis4.5.2. Quantum Yield Determination Methods4.5.3. Fluorescence Lifetime Measurements and Decay Kinetics
Information on related indole or pyridine derivatives exists, but per the instructions to focus solely on "this compound", this information cannot be used. Accurate and scientifically verified data for this specific compound is required to fulfill the request, and such data is not presently available in the searched scientific databases.
Table of Compounds
Computational and Theoretical Investigations of the Chemical Compound
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.
Optimization of Molecular Geometry and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 3-(2,6-diphenylpyridin-4-yl)-1H-indole, which contains multiple rotatable single bonds (e.g., between the pyridine (B92270) and phenyl rings, and the indole (B1671886) and pyridine moieties), conformational analysis is performed. This involves exploring different rotational isomers (conformers) to identify the global minimum energy conformation and other low-energy structures that may be relevant to its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For a molecule like this compound, the analysis would reveal the distribution of these orbitals across the indole, pyridine, and phenyl rings, indicating the most likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to denote different potential values.
Red regions (negative potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the nitrogen in the pyridine and indole rings). These are sites prone to electrophilic attack.
Blue regions (positive potential): Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms (like the N-H of the indole). These are sites susceptible to nucleophilic attack.
Green regions (neutral potential): Represent areas of neutral or nonpolar character, such as the surfaces of the phenyl rings.
This analysis would highlight the reactive sites of this compound, offering insights into its intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra and confirming the molecular structure. The calculated shifts for the protons and carbons in the indole, pyridine, and phenyl rings would be compared against experimentally obtained values.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. This analysis helps in identifying the characteristic vibrational modes associated with specific functional groups, such as the N-H stretch of the indole, C=N and C=C stretching modes of the pyridine ring, and C-H bending modes of the aromatic systems.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into:
Conformational Flexibility: How the different parts of the molecule, particularly the phenyl and indole substituents on the pyridine ring, move and rotate relative to each other in a dynamic environment.
Solvation Effects: By including solvent molecules (e.g., water, DMSO) in the simulation box, it is possible to study how the solvent interacts with the compound and influences its conformation and behavior. This is crucial for understanding its properties in a solution, which is relevant to many chemical and biological processes.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are employed to study the energetics and pathways of chemical reactions. This analysis would involve:
Mapping Reaction Pathways: Investigating the step-by-step mechanism of a potential reaction involving this compound, for instance, its synthesis or a subsequent transformation.
Identifying Transition States: A transition state is the highest energy point along the reaction coordinate. Locating the structure and energy of the transition state is key to calculating the activation energy of a reaction, which determines the reaction rate.
Without published research, specific data for these analyses on this compound remains unavailable.
In Silico Studies of Molecular Interactions
Computational methods provide a powerful lens for examining the molecular interactions of This compound at an atomic level. These in silico studies are crucial for predicting how the compound might behave in various chemical environments, including its potential to interact with biological macromolecules, without reference to clinical outcomes.
Non-Covalent Interactions
The structure of This compound , featuring an indole ring, a pyridine ring, and two phenyl substituents, is rich with possibilities for non-covalent interactions. These interactions are fundamental to molecular recognition and the formation of stable complexes. Key non-covalent forces at play include:
π-π Stacking: The aromatic nature of the indole, pyridine, and phenyl rings makes π-π stacking a dominant interaction. These interactions are crucial in the folding of macromolecules and in crystal engineering. mdpi.commdpi.com The relative orientation of these rings (parallel, T-shaped, or parallel-displaced) dictates the strength and nature of the stacking.
Hydrogen Bonding: The indole moiety contains an N-H group that can act as a hydrogen bond donor. nih.gov The nitrogen atom in the pyridine ring, with its lone pair of electrons, is a potential hydrogen bond acceptor. nih.gov The study of related imidazole (B134444) systems shows that its unique structure allows for participation in various non-covalent interactions involving the NH group and the pyridine-like nitrogen atom. nih.gov
Halogen Bonding: In derivatives of this compound where a halogen atom is introduced, halogen bonding could serve as a significant directional interaction, influencing molecular assembly. nih.gov Studies on pyridine-4-thiol (B7777008) have shown its capacity to act as a halogen-bond acceptor. nih.gov
Theoretical studies, particularly those employing Density Functional Theory (DFT) and Non-Covalent Interaction (NCI) analysis, are instrumental in confirming and quantifying these interactions. mdpi.com For instance, DFT calculations at the M06-2X/6-31++G** level of theory have been used to investigate supramolecular contacts in similar heterocyclic systems. mdpi.com
Host-Guest Systems
The defined structure of This compound makes it an interesting candidate for host-guest chemistry studies. Its shape and electronic properties suggest it could act as a guest, binding within the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. Computational modeling can predict the thermodynamics and geometry of such inclusion complexes, highlighting the key intermolecular forces driving the association.
Protein Binding Site Exploration
Molecular docking is a primary computational tool for exploring the potential binding of a ligand to a protein's active site. researchgate.net For This compound , docking simulations can be performed against a wide range of protein targets to identify putative binding modes and affinities. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues. nih.gov For example, in studies of related 1H-pyrazolo[3,4-b]pyridine derivatives, docking showed that the NH of an indole could form a hydrogen bond with an aspartate residue in a kinase binding site. nih.gov
Computational solvent mapping techniques, like FTMap, offer a complementary approach. nih.gov This method identifies "hot spots" on a protein's surface that are energetically favorable for binding small molecule fragments, thereby highlighting druggable sites that could accommodate a ligand like This compound . nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their activities. For This compound and its analogs, QSAR models are built using theoretical descriptors calculated solely from the molecular structure.
Theoretical Descriptors
The development of a robust QSAR model begins with the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties. For a compound like This compound , these would include:
| Descriptor Class | Examples | Description |
| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Describes the basic composition and connectivity of the molecule. researchgate.netyoutube.com |
| Topological | Wiener Index, Zagreb Index, Kappa Indices | Numerical values derived from the graph representation of the molecule, encoding size, shape, and branching. researchgate.netyoutube.com |
| Geometrical (3D) | Surface Area, Molecular Volume, Radius of Gyration | Describes the 3D spatial arrangement of the atoms. researchgate.netyoutube.com |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic properties and reactivity of the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the compound. youtube.com |
| Functional Group Counts | Number of H-bond donors/acceptors | Counts of specific functional groups relevant to molecular interactions. researchgate.netyoutube.com |
Studies on indole-based compounds have shown that topological indices can have the maximum impact on the modeled activity. researchgate.net
QSAR Model Development and Validation
Once descriptors are calculated for a series of related compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation relating the descriptors to the activity. researchgate.net More advanced methods include Partial Least Squares (PLS), support vector machines, and artificial neural networks.
A critical aspect of QSAR modeling is rigorous validation to ensure the model is predictive and not a result of chance correlation. This involves:
Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. researchgate.net The quality of the model is assessed by the cross-validated R² (Q²). researchgate.net
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. researchgate.net The predictive R² (R²pred) is a key metric for this evaluation. researchgate.net
Y-Scrambling: The biological activity data is randomly shuffled multiple times to ensure that the original model's statistics are not due to chance. nih.gov
For a QSAR model to be considered robust, it must meet several statistical criteria, such as high values for R², Q², and R²pred. researchgate.netnih.gov For example, a QSAR model for indole-based C-3 pyridone compounds achieved an R² of 0.946 and a Q²loo of 0.883, indicating a high-quality model. researchgate.net
Chemical Reactivity and Functionalization Studies
Exploration of Electrophilic Aromatic Substitution (EAS) Reactivity on Indole (B1671886) and Pyridine (B92270) Rings
The indole moiety of 3-(2,6-diphenylpyridin-4-yl)-1H-indole is the primary site for electrophilic aromatic substitution (EAS). The C3 position of the indole is the most nucleophilic and typically the preferred site of electrophilic attack. However, since this position is already occupied by the diphenyl-pyridine substituent, electrophilic substitution would be directed to other positions on the indole ring. The N1-H of the indole can also undergo substitution.
In contrast, the pyridine ring is deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. mdpi.comic.ac.uk Electrophilic substitution on the pyridine ring requires harsh conditions and generally occurs at the C3 and C5 positions (meta to the nitrogen), which are the least deactivated. mdpi.comic.ac.uk Given the presence of the electron-rich indole substituent, the reactivity of the pyridine ring towards EAS is expected to be low.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Notes |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Substitution on the indole ring, likely at C5 or C6. | Harsh conditions may lead to degradation. The pyridine ring is unlikely to react. |
| Halogenation (NBS, NCS) | Substitution on the indole ring. | N-halogenation of the indole is also possible. |
Nucleophilic Reactivity and Derivatization Approaches
The pyridine ring of this compound is the more likely site for nucleophilic attack. The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, typically at the C2 and C6 positions (ortho to the nitrogen). However, in this molecule, these positions are blocked by phenyl groups. Therefore, nucleophilic attack would be directed to the C4 position, which is para to the nitrogen.
Nucleophilic substitution on the indole ring is generally difficult unless activated by an electron-withdrawing group. The N-H proton of the indole is acidic and can be deprotonated with a strong base to form an indolyl anion, which is a potent nucleophile and can be alkylated or acylated.
Selective Functionalization Strategies for Position-Specific Modifications
Achieving position-specific modifications on a molecule with multiple reactive sites like this compound requires careful selection of reagents and reaction conditions.
N-Functionalization of the Indole: The indole nitrogen can be selectively functionalized by deprotonation with a base like sodium hydride followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides).
C2-Functionalization of the Indole: Directed metalation, where a directing group installed on the indole nitrogen guides a metalating agent (like a lithium base) to the C2 position, can be a powerful strategy. Subsequent quenching with an electrophile would introduce a substituent at C2.
Functionalization of the Phenyl Rings: The two phenyl rings on the pyridine moiety can undergo standard electrophilic aromatic substitution reactions. The directing effects of the pyridine ring would influence the regioselectivity of these substitutions.
Photochemical Reactivity and Photoredox Transformations
The photochemical reactivity of this compound is expected to involve either the indole or the pyridine moiety, both of which are known to participate in photochemical reactions. Indole derivatives can undergo photocycloadditions and other light-induced transformations. Pyridine derivatives, particularly when protonated or activated, can participate in photoredox-catalyzed reactions. mdpi.comacs.org
Visible-light photoredox catalysis could enable a range of functionalizations under mild conditions. For instance, radical additions to the pyridine or indole rings could be initiated by a photocatalyst. The specific outcomes would depend on the choice of photocatalyst, solvent, and the nature of the radical precursor.
Metal-Catalyzed Reactions for Analog Synthesis and Scaffold Diversification
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of analogs and for diversifying the molecular scaffold. researchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling: If a halogen atom were introduced onto either the indole or pyridine ring, it could serve as a handle for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, vinyl, alkynyl, or amino groups.
C-H Activation: Directed C-H activation is a modern strategy to functionalize otherwise unreactive C-H bonds. A directing group could be temporarily installed on the indole nitrogen to direct a transition metal catalyst (e.g., palladium, rhodium) to activate a specific C-H bond on the indole ring for subsequent coupling with various partners.
Table 2: Potential Metal-Catalyzed Reactions for Analog Synthesis
| Reaction Type | Substrate Prerequisite | Potential Coupling Partner | Expected Functionalization |
|---|---|---|---|
| Suzuki Coupling | Halogenated derivative (e.g., bromo-indole or bromo-pyridine) | Boronic acid/ester | Aryl, heteroaryl, vinyl |
| Heck Coupling | Halogenated derivative | Alkene | Vinyl |
| Sonogashira Coupling | Halogenated derivative | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig Amination | Halogenated derivative | Amine | Amino |
Synthesis of Libraries of Analogs for Structure-Function Relationship Studies
To explore the structure-function relationships of this compound for potential applications in medicinal chemistry or materials science, the synthesis of a library of analogs is essential. This would involve systematically modifying different parts of the molecule.
Modification of the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the indole ring.
Modification of the Pyridine Ring: While direct substitution is challenging, precursors to the pyridine ring could be modified before its formation.
Modification of the Phenyl Rings: Introducing substituents on the two phenyl groups.
Derivatization of the Indole Nitrogen: Alkylation, acylation, or sulfonylation of the indole nitrogen.
By synthesizing and testing a diverse library of such analogs, researchers can elucidate which structural features are crucial for a desired activity or property, leading to the development of optimized compounds.
Advanced Research Applications and Potentials Excluding Clinical/safety
Applications in Materials Science Research
The unique combination of the electron-rich indole (B1671886) ring and the electron-deficient pyridine (B92270) core in “3-(2,6-diphenylpyridin-4-yl)-1H-indole” suggests its potential as a building block in materials science.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Indole and pyridine derivatives are widely investigated for their use in OLEDs. Indole-based materials can serve as hole-transporting layers or as part of the emissive layer due to their electron-donating nature. google.com Pyridine-containing compounds, on the other hand, are often used as electron-transporting materials or as hosts for phosphorescent emitters because of their electron-accepting properties. filgen.jp
Theoretically, the intramolecular charge transfer (ICT) character that could arise from the donor-acceptor structure of “this compound” might lead to interesting photophysical properties, such as solvatochromism and potentially thermally activated delayed fluorescence (TADF), which is highly desirable for high-efficiency OLEDs. However, without experimental data on the photoluminescence quantum yield, emission spectrum, and charge mobility of this specific compound, its suitability for OLED applications remains hypothetical.
Chemosensors and Fluorometric Probes for Non-Biological Analytes
The indole and pyridine moieties are both known to be effective components in the design of chemosensors. The nitrogen atom in the indole ring and the pyridine ring can act as binding sites for various metal ions and anions. mdpi.com Changes in the fluorescence or colorimetric properties of the molecule upon binding to an analyte can be used for detection.
For instance, a double-indole structured probe has been developed for the detection of sulfur dioxide derivatives. nih.gov It is plausible that “this compound” could be investigated as a fluorescent probe for specific non-biological analytes. The diphenylpyridine part could be functionalized to enhance selectivity and sensitivity towards a particular target.
Supramolecular Assemblies and Self-Healing Materials
The planar nature of the indole and pyridine rings, coupled with the potential for hydrogen bonding via the indole N-H group and π-π stacking interactions, makes “this compound” a candidate for the construction of supramolecular structures. These non-covalent interactions can lead to the formation of well-ordered assemblies like gels, liquid crystals, or nanofibers. While there is no direct research on this compound, related indole derivatives have been explored in this context.
Exploration as Luminescent Markers for In Vitro Cell Imaging (strictly no in vivo or clinical diagnostics)
Indole derivatives are often fluorescent and have been utilized as fluorophores for in vitro cell imaging. nih.gov A fluorescent probe based on a double-indole structure has been used to detect sulfur dioxide derivatives in mammalian cells. nih.gov The potential of “this compound” as a luminescent marker would depend on its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and photostability, as well as its cytotoxicity. Without such data, its applicability in this area is purely speculative.
Fundamental Research in Chemical Biology (focus on molecular mechanisms, target identification, probe development; no clinical trials, dosage, or safety)
In chemical biology, small molecules are used as probes to investigate biological processes. Indole-based structures are privileged scaffolds in medicinal chemistry and have been the basis for the development of various chemical probes. scispace.com For example, derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine have been synthesized as inhibitors of NADPH Oxidase 2. mdpi.comnih.gov
The “this compound” scaffold could potentially be functionalized to create probes for specific biological targets. The indole moiety can participate in hydrogen bonding and hydrophobic interactions, while the diphenylpyridine portion offers a large surface area for potential interactions with proteins. However, any such application would require extensive research, starting with the synthesis and basic biological characterization of the compound.
Mechanism of Interaction with Biomolecules
Research has primarily focused on the interaction of this compound with enzymes, specifically 5-lipoxygenase (5-LOX). 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and are implicated in various inflammatory conditions such as asthma. researchgate.net
A study on a series of 2,6-diaryl-4-indolylpyridines, including this compound, investigated their potential as 5-LOX inhibitors. researchgate.net The inhibitory activity of these compounds was evaluated, and structure-activity relationships were explored. The research indicated that the 2,6-diaryl substituted-4-indolylpyridine scaffold is a promising framework for the development of novel 5-LOX inhibitors. researchgate.net
The general structure of the synthesized compounds involved the reaction of an indole-3-carboxaldehyde (B46971) with an acetophenone (B1666503) in the presence of ammonium (B1175870) acetate. researchgate.net In the case of this compound, the specific acetophenone used was acetophenone itself.
The inhibitory activities of the synthesized compounds were determined, and it was found that certain derivatives within the series showed good activity against the 5-lipoxygenase enzyme. researchgate.net For instance, the derivative designated as 3ad and the parent compound 3aa (this compound) were noted for their activity. researchgate.net
Table 1: 5-Lipoxygenase Inhibitory Activity of Selected 2,6-Diaryl-4-Indolylpyridines
| Compound ID | Ar Substituent | % Inhibition at 10 µM |
| 3aa | Phenyl | Data not specified in abstract |
| 3ad | 4-Chlorophenyl | Good activity |
This table is representative of the type of data presented in the study and is based on the information available in the abstract. Specific percentage inhibition values for each compound would be detailed in the full research paper.
Development of Molecular Probes for Fundamental Biological Processes
Based on a comprehensive review of the available scientific literature, there is currently no published research on the development or application of this compound or its close derivatives as molecular probes for fundamental biological processes. The existing research has been centered on its potential as an enzyme inhibitor.
Development of New Synthetic Methodologies Promoted by the Compound or its Derivatives
The synthesis of this compound has been described in the scientific literature. researchgate.net The methodology involves a one-pot reaction of 1H-indole-3-carbaldehyde and acetophenone with ammonium acetate, which serves as the nitrogen source for the pyridine ring, in the presence of acetic acid under reflux conditions. researchgate.net This reaction leads to the formation of the 2,6-diaryl-4-indolylpyridine scaffold. The resulting compound can then be purified using column chromatography. researchgate.net
While the synthesis of this compound is established, there is no evidence in the reviewed literature to suggest that this compound or its derivatives have been utilized to promote new synthetic methodologies, for instance, as a catalyst, ligand, or chiral auxiliary. The focus of the research has been on the synthesis and biological evaluation of the compound itself, rather than its application as a tool in synthetic chemistry.
Future Research Directions and Unexplored Avenues
Discovery of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is paramount in contemporary chemical research. nih.gov While traditional methods for creating indole (B1671886) and pyridine (B92270) derivatives often rely on harsh conditions, toxic solvents, and metal catalysts, future research will increasingly focus on greener alternatives. nih.govresearchgate.net
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce waste in the synthesis of various pyridine derivatives. researchgate.netacs.org Applying microwave irradiation to the synthesis of 3-(2,6-diphenylpyridin-4-yl)-1H-indole could offer a more efficient and sustainable pathway. acs.org
Green Solvents: The use of biodegradable and less toxic solvents, such as water-ethanol mixtures, deep eutectic solvents (DESs), and bio-based ethyl lactate, is a growing trend in indole synthesis. researchgate.net Research into the solubility and reactivity of the starting materials for this compound in these green solvents could lead to more sustainable production methods. researchgate.net
Catalysis Innovation: The development of novel catalysts is crucial. This includes exploring the use of silver(I) catalysts, which have shown promise in indole synthesis since 2004, and designing bifunctional organic catalysts for enantioselective additions. acs.orgnih.govyork.ac.uk Such advancements could lead to more selective and efficient syntheses of complex indole-pyridine structures.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced waste researchgate.netacs.org | Application to indole-pyridine scaffold synthesis. |
| Green Solvents | Reduced environmental impact, improved safety nih.govresearchgate.net | Solubility and reactivity studies in solvents like DESs. researchgate.net |
| Novel Catalysis | Higher selectivity, efficiency, and enantioselectivity acs.orgnih.gov | Development of silver-based and bifunctional organic catalysts. acs.orgyork.ac.uk |
Advanced Computational Predictions for Complex Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, computational studies can provide deep insights into its potential biological activity and material properties.
Future computational research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of the molecule. polimi.itmdpi.com This can help in predicting its behavior in different chemical environments and its potential for various applications. For instance, DFT can elucidate the nature of non-covalent interactions, such as π-π stacking, which are crucial for understanding the behavior of such aromatic systems. mdpi.com
Molecular Docking Simulations: These simulations can predict the binding affinity and orientation of this compound with various biological targets, such as proteins and enzymes. nih.govnih.govnih.gov This is a critical step in the early stages of drug discovery, allowing for the virtual screening of the compound against a wide range of potential therapeutic targets. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.govresearchgate.net This helps in assessing its drug-likeness and potential for further development as a therapeutic agent. nih.gov
Exploration of Non-Conventional Reactivity and Catalysis
The unique electronic and steric properties of the this compound scaffold may give rise to unconventional reactivity patterns. Investigating these can open up new synthetic pathways and applications.
Potential areas of investigation include:
Dearomatization Reactions: The dearomatization of the pyridine or indole ring can lead to the formation of structurally complex and stereochemically rich three-dimensional molecules. acs.orgmdpi.comacs.org Exploring the catalytic enantioselective dearomatization of the pyridine moiety in this scaffold could provide access to novel chiral dihydropyridines. acs.orgmdpi.com
Substrate-Guided Reactivity: The substituents on both the indole and pyridine rings can significantly influence the chemo- and regioselectivity of reactions. polimi.itacs.org A systematic study of how different substituents on the diphenylpyridine and indole moieties of the title compound direct the outcome of various reactions is a promising research avenue. polimi.itacs.org
Catalytic Activity: The indole-pyridine scaffold itself could be explored as a ligand for transition metal catalysts or as an organocatalyst. The nitrogen atoms in the pyridine and indole rings can act as coordination sites for metal ions, potentially leading to novel catalytic systems for various organic transformations.
Integration with Artificial Intelligence and Machine Learning for Drug Design (purely theoretical/computational, no clinical)
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. springernature.comnih.govmednexus.orgresearchgate.net
For this compound and its derivatives, AI and ML can be applied in several theoretical and computational aspects:
Virtual High-Throughput Screening (vHTS): AI/ML models can be trained on large datasets of known molecules and their biological activities to predict the potential of new compounds. nih.govmdpi.com This allows for the rapid screening of virtual libraries of indole-pyridine derivatives to identify those with the highest probability of being active against a specific target. nih.govmdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized binding affinities and ADMET properties. springernature.comresearchgate.net
Predictive Modeling of Drug-Target Interactions: AI algorithms can analyze complex patterns in chemical structures and biological data to predict how a molecule will interact with a specific protein target. researchgate.netmdpi.com This can help in understanding the mechanism of action and in designing more potent and selective inhibitors. researchgate.net
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | Rapidly screens large virtual libraries of compounds. nih.govmdpi.com | Accelerates the identification of promising drug candidates. nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties. springernature.comresearchgate.net | Creates new and optimized indole-pyridine derivatives. springernature.comresearchgate.net |
| Interaction Prediction | Predicts binding affinity and mechanism of action. researchgate.netmdpi.com | Guides the design of more effective and selective drugs. researchgate.net |
Development of Smart Materials Based on Indole-Pyridine Scaffolds
The rigid, planar, and electronically rich nature of the this compound scaffold makes it an excellent candidate for the development of "smart" materials. These are materials that respond to external stimuli such as light, heat, or pH.
Future research could explore:
Fluorescent Sensors: The indole moiety is known for its fluorescent properties. By modifying the substituents on the diphenylpyridine ring, it may be possible to tune the fluorescence emission of the molecule in response to the presence of specific metal ions or other analytes.
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the molecule suggests its potential for use as an emissive or charge-transporting material in OLEDs.
Self-Assembling Systems: The planar structure and potential for hydrogen bonding and π-π stacking interactions could be exploited to create self-assembling monolayers or other ordered structures with interesting electronic or optical properties.
Interdisciplinary Research Combining Synthetic Chemistry with Advanced Spectroscopic Techniques
A deeper understanding of the structure-property relationships of this compound requires a combination of synthetic chemistry and advanced spectroscopic methods.
Future interdisciplinary studies should involve:
Gas-Phase Spectroscopy: Techniques like Resonance Enhanced Multiphoton Ionization (REMPI) coupled with Time-of-Flight (TOF) mass spectrometry can be used to study the isolated molecule and its complexes in the gas phase. iiserpune.ac.in This provides fundamental insights into its intrinsic properties and intermolecular interactions without the influence of a solvent. iiserpune.ac.in
Time-Resolved Spectroscopy: Investigating the excited-state dynamics of the molecule using techniques like transient absorption spectroscopy can reveal information about its photophysical properties and potential for applications in photochemistry and optoelectronics.
Advanced NMR Techniques: Two-dimensional NMR techniques can be used to unambiguously determine the structure of complex derivatives and to study their conformational dynamics in solution.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and related indole-pyridine scaffolds, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What advanced analytical techniques are required to resolve structural ambiguities in derivatives with similar substituents?
- Methodological Answer : 2D NMR techniques (e.g., COSY, NOESY) clarify proton-proton correlations in crowded aromatic regions. X-ray Photoelectron Spectroscopy (XPS) confirms heteroatom substitution (e.g., N vs. O). Cryo-electron microscopy (Cryo-EM) may resolve larger aggregates or protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
